methyl 4-{[7-[(2-chloro-6-fluorobenzyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
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Overview
Description
Methyl 4-{[7-[(2-chloro-6-fluorobenzyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is a complex organic compound characterized by its unique chemical structure. This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[7-[(2-chloro-6-fluorobenzyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[7-[(2-chloro-6-fluorobenzyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 4-{[7-[(2-chloro-6-fluorobenzyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 4-{[7-[(2-chloro-6-fluorobenzyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one
- 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Uniqueness
Methyl 4-{[7-[(2-chloro-6-fluorobenzyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
Methyl 4-{[7-[(2-chloro-6-fluorobenzyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H16ClF2O5, with a molecular weight of approximately 422.79 g/mol. Its structure features a chromenone backbone, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C20H16ClF2O5 |
Molecular Weight | 422.79 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the trifluoromethyl group may enhance electron-withdrawing effects, contributing to increased radical scavenging activity. In vitro studies have shown that related derivatives can inhibit lipid peroxidation and scavenge free radicals effectively.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for several enzymes:
- Cholinesterases : Compounds structurally similar have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Cyclooxygenase (COX) : The compound's potential as a COX inhibitor suggests anti-inflammatory properties, making it relevant for conditions like arthritis.
Cytotoxicity Studies
Cytotoxicity assays against various cancer cell lines have been conducted. For instance, derivatives of the compound have demonstrated selective cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potential as an anticancer agent.
Table 2: Biological Activity Summary
Activity Type | Observations |
---|---|
Antioxidant | Significant scavenging activity |
Enzyme Inhibition | Moderate AChE/BChE inhibition |
Cytotoxicity | Selective against MCF-7 and A549 |
Study 1: Cholinesterase Inhibition
A study evaluated the inhibitory effects of related chromenone derivatives on AChE and BChE. Results indicated IC50 values of approximately 10.4 μM for AChE inhibition, suggesting that structural modifications could enhance efficacy against these targets .
Study 2: Anticancer Activity
In a comparative study involving various synthesized compounds, this compound exhibited promising cytotoxicity against MCF-7 cells with an IC50 value of 15 μM . This positions the compound as a candidate for further development in cancer therapeutics.
The biological activity of this compound may involve:
- Electrophilic Attack : The electrophilic nature of the trifluoromethyl group may facilitate interactions with nucleophilic sites on target enzymes.
- Hydrogen Bonding : The hydroxyl and carbonyl groups in the chromenone structure can form hydrogen bonds with active site residues in enzymes.
- Lipophilicity : The overall lipophilicity aids in membrane permeability, enhancing bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C25H15ClF4O6 |
---|---|
Molecular Weight |
522.8 g/mol |
IUPAC Name |
methyl 4-[7-[(2-chloro-6-fluorophenyl)methoxy]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C25H15ClF4O6/c1-33-24(32)13-5-7-14(8-6-13)35-22-21(31)16-10-9-15(11-20(16)36-23(22)25(28,29)30)34-12-17-18(26)3-2-4-19(17)27/h2-11H,12H2,1H3 |
InChI Key |
GOAYJMXJBYBFNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=C(C=CC=C4Cl)F)C(F)(F)F |
Origin of Product |
United States |
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